alpha,alpha'-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol
Description
alpha,alpha'-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol is a phenolic compound characterized by a central 2,6-xylenol backbone substituted with a branched isononyl group at the 4-position and two 4-hydroxyxylyl groups at the alpha and alpha' positions. This structure confers unique physicochemical properties, including steric hindrance from the bulky isononyl chain and enhanced hydrogen-bonding capacity due to the phenolic hydroxyl groups.
Properties
CAS No. |
93839-65-7 |
|---|---|
Molecular Formula |
C33H48O3 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxy-4,6-dimethylcyclohexa-1,5-dien-1-yl)methyl]-4-(7-methyloctyl)phenol |
InChI |
InChI=1S/C33H48O3/c1-23(2)11-9-7-8-10-12-26-17-29(19-27-13-15-32(5,35)21-24(27)3)31(34)30(18-26)20-28-14-16-33(6,36)22-25(28)4/h13-14,17-18,21-23,34-36H,7-12,15-16,19-20H2,1-6H3 |
InChI Key |
OEABRIOKTHIQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC=C1CC2=CC(=CC(=C2O)CC3=CCC(C=C3C)(C)O)CCCCCCC(C)C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol typically involves the condensation reaction of p-hydroxytoluene and trimethylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous monitoring and adjustment of parameters to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions: alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the aromatic nature of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a potential treatment for certain diseases.
Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol involves its interaction with molecular targets and pathways within cells. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Physicochemical Properties
NMR Spectral Analysis
NMR data from reveals that substituent placement significantly alters chemical shifts. For example, in compounds 1 and 7 (), shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced changes in the chemical environment. Similarly, the isononyl group in the target compound would likely cause upfield/downfield shifts in adjacent protons due to electron-donating/withdrawing effects, distinguishing it from shorter-chain alkyl analogs .
Melting Points and Solubility
Compounds with bulky alkyl chains (e.g., isononyl) typically exhibit lower melting points and reduced water solubility compared to polar heterocyclic derivatives like those in . For instance, thiazolidinon-containing bibenzyls (melting points 180–220°C) are more crystalline than the target compound, which is expected to melt below 150°C due to increased molecular flexibility .
Reactivity and Environmental Behavior
The lumping strategy () groups compounds with similar structures for modeling reactivity. The target compound’s phenolic and alkyl motifs align with surrogates used in atmospheric or biodegradation studies. Key considerations include:
- Oxidative Degradation: Phenolic -OH groups may undergo rapid oxidation, unlike non-polar alkyl chains, which persist longer in the environment.
- Reaction Pathways: Similar to bibenzyls in , the target compound may participate in electrophilic substitution or esterification, but steric hindrance from the isononyl group could slow kinetics .
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